molecular formula C8H16N2O3 B1220270 Butyl(3-carboxypropyl)nitrosamine CAS No. 38252-74-3

Butyl(3-carboxypropyl)nitrosamine

Cat. No.: B1220270
CAS No.: 38252-74-3
M. Wt: 188.22 g/mol
InChI Key: OAAQPYUFAOHUMT-UHFFFAOYSA-N
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Description

N-butyl-N-(3-carboxypropyl)nitrosamine is a nitrosamine that has butyl and 4-carboxybutyl substituents. It is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4). It has a role as a carcinogenic agent. It is a nitrosamine and a monocarboxylic acid. It derives from a N-butyl-N-(4-hydroxybutyl)nitrosamine.

Scientific Research Applications

1. Analytical Chemistry and Cancer Research

Butyl(3-carboxypropyl)nitrosamine (BCPN) is significant in the field of analytical chemistry, particularly in the study of bladder cancers. It is observed that the urinary level of BCPN, a metabolite of N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN), can be a reliable predictive parameter for bladder cancer (BCA). Studies have focused on the determination of urinary BCPN using techniques like GC/MS and HPLC, which are crucial in understanding the biochemical pathways leading to bladder cancer (Hsieh et al., 2011).

2. Mutagenicity and DNA Damage

BCPN's role in mutagenicity has been explored in studies evaluating its activation under oxidative conditions. The oxidation of N-alkyl-N-(3-carboxypropyl)nitrosamines, including BCPN, forms alkylating mutagens, which are critical in understanding their impact on DNA damage. Research has shown that oxidized BCPN can lead to DNA alkylation, contributing to its mutagenic effects (Inami et al., 2013).

3. Environmental and Toxicological Studies

BCPN has been implicated in various environmental and toxicological studies. The presence of BCPN and related nitrosamines in tobacco smoke and their impact on human health are areas of significant research. For example, the metabolism and DNA adduct formation of tobacco-specific N-nitrosamines have been extensively studied to understand their carcinogenic potential (Li & Hecht, 2022).

Mechanism of Action

Target of Action

Butyl(3-carboxypropyl)nitrosamine (BCPN) is a nitrosamine that has butyl and 4-carboxybutyl substituents . It is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . The primary targets of BCPN are cellular macromolecules, particularly nucleic acid bases .

Mode of Action

The carcinogenic action of BCPN and related compounds is believed to be related to their alkylation of nucleic acid bases and possibly other cellular macromolecules . The alkylating moiety is released during the oxidative metabolism of these compounds .

Biochemical Pathways

BCPN is a metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . It is suggested that the proximate carcinogenic forms of dialkylnitrosamines are their oxidation products, which retain the alkylnitrosamino moiety, but have acquired a carbonyl function as a result of omega or beta oxidation of an alkyl group .

Pharmacokinetics

It is known that bcpn is excreted in the urine . This urinary excretion is significant as it allows BCPN to come into direct contact with the urothelium, the tissue lining the urinary tract . This direct contact may contribute to its carcinogenic effects on the bladder.

Result of Action

BCPN is a known carcinogen . It has been used in rodents as an experimental tool for the investigation of bladder cancer . The urinary level of BCPN has been reported to be a reliable predictive parameter of bladder cancer .

Action Environment

The action of BCPN can be influenced by various environmental factors. For instance, the carcinogenic effects of BCPN can be affected by the presence of other carcinogens or toxins in the environment. Additionally, the diet and overall health status of the individual can also influence the action, efficacy, and stability of BCPN .

Safety and Hazards

Butyl(3-carboxypropyl)nitrosamine is a confirmed carcinogen with experimental carcinogenic and tumorigenic data . Mutation data has also been reported . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Butyl(3-carboxypropyl)nitrosamine is the major metabolite of the carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which has been widely used in rodents as an invaluable experimental tool for investigation of bladder cancer . The urinary level of this compound was reported to be a very reliable predicative parameter of bladder cancer . Therefore, future research could focus on further understanding the role of this compound in bladder carcinogenesis and its potential as a biomarker for bladder cancer .

Biochemical Analysis

Biochemical Properties

Butyl(3-carboxypropyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes and proteins, leading to the formation of DNA adducts that can cause mutations. One of the primary enzymes involved in its metabolism is cytochrome P450, which facilitates the oxidation of this compound, leading to its activation as a carcinogen . The compound also interacts with other biomolecules, such as glutathione, which can modulate its carcinogenic potential by detoxifying reactive intermediates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Additionally, it can alter gene expression and cellular metabolism, promoting a carcinogenic environment within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations by mispairing during DNA replication. The compound can also inhibit DNA repair enzymes, further increasing the likelihood of mutations . This compound exerts its effects through binding interactions with various biomolecules, including proteins involved in DNA repair and cell cycle regulation . This binding can lead to enzyme inhibition or activation, depending on the specific interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce bladder cancer in animal models over extended periods, with the severity of the cancer increasing with prolonged exposure . The compound’s degradation products can also contribute to its carcinogenic potential, highlighting the importance of understanding its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cellular changes, while higher doses can lead to significant carcinogenic effects . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its full carcinogenic potential . Additionally, high doses of this compound can cause toxic or adverse effects, such as severe DNA damage and cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts . It also interacts with cofactors such as glutathione, which can detoxify these intermediates and reduce their carcinogenic potential . The metabolic pathways of this compound are crucial for understanding its role in carcinogenesis and developing strategies to mitigate its effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues, such as the bladder, are critical for its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its role in cancer development and progression .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and exert its carcinogenic effects . Understanding the subcellular localization of this compound is crucial for comprehending its mechanism of action and developing targeted therapeutic strategies .

Properties

IUPAC Name

4-[butyl(nitroso)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-3-6-10(9-13)7-4-5-8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQPYUFAOHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191647
Record name Butyl(3-carboxypropyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38252-74-3
Record name N-Butyl-N-(3-carboxypropyl)nitrosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38252-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl(3-carboxypropyl)nitrosamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl(3-carboxypropyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[butyl(nitroso)amino]butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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